beta-Alanyl-3-methyl-L-histidine Nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Beta Alanyl 3 Methyl L Histidine
Comparative Hydrolytic Stability of beta-Alanyl-3-methyl-L-histidine versus Carnosine
A key characteristic of beta-alanyl-3-methyl-L-histidine is its enhanced stability against enzymatic hydrolysis compared to carnosine. wikipedia.orgmorelife.org The presence of a methyl group on the imidazole (B134444) ring of the histidine residue makes anserine (B1665513) more resistant to degradation by carnosinases. peerj.comnih.gov While carnosine is rapidly cleaved in human serum, anserine exhibits a significantly longer half-life. morelife.orgnih.gov
Research comparing the hydrolysis rates by human serum carnosinase (CN1) demonstrates this difference starkly. The rate of carnosine hydrolysis is consistently found to be three to four times higher than that of anserine. morelife.orgnih.gov This increased resistance to degradation means that, unlike carnosine, anserine can be detected in human plasma following supplementation. researchgate.net This superior stability is a direct consequence of the structural modification introduced by the methyl group. nih.gov
| Dipeptide | Relative Rate of Hydrolysis by Human Serum Carnosinase | Key Structural Difference |
| Carnosine | High (Rapidly hydrolyzed) | Unmethylated imidazole ring |
| beta-Alanyl-3-methyl-L-histidine (Anserine) | Low (3-4 times slower than carnosine) | Methyl group on imidazole ring |
This table provides a comparative overview of the hydrolytic stability of beta-alanyl-3-methyl-L-histidine and carnosine.
Molecular Interactions of beta-Alanyl-3-methyl-L-histidine with Carnosinases
The differential stability of beta-alanyl-3-methyl-L-histidine and carnosine can be explained by their distinct molecular interactions with carnosinase enzymes. peerj.com Although both dipeptides are substrates for human CN1 and CN2, the efficiency of hydrolysis varies significantly. nih.gov
Molecular dynamics simulations and enzyme kinetic studies reveal the underlying mechanisms. The bulky methyl group on the imidazole ring of anserine creates steric hindrance within the active site of the carnosinase. peerj.com This hindrance disrupts an important interaction between the imidazole ring and a key amino acid residue (T335) from the adjacent monomer of the dimeric CN1 enzyme. peerj.com In contrast, carnosine, lacking this methyl group, can adopt a more stable, linear conformation that positions its peptide bond optimally for hydrolysis by the catalytic zinc ions in the active site. peerj.com
The presence of the methyl group on anserine leads to a more dehydrated molecular state and allows it to adopt various poses within the enzyme's binding pocket, many of which are not favorable for catalysis. peerj.com This "wobbling" effect retards the hydrolytic activity. peerj.com Consequently, while anserine can bind to carnosinases with an affinity similar to carnosine, its rate of catalytic turnover is substantially lower. researchgate.netpeerj.com Studies have shown that human CN1 is approximately eight-fold more efficient at hydrolyzing anserine than CN2. nih.govresearchgate.net
| Parameter | Human Carnosinase 1 (CN1) | Human Carnosinase 2 (CN2) |
| Substrate: Anserine | ||
| Michaelis Constant (Km) | 1.96 mM | 6.33 mM |
| Catalytic Turnover Rate (Vmax/[E]t) | 21.6 s-1 | 2.8 s-1 |
This data table presents the kinetic parameters for the hydrolysis of beta-alanyl-3-methyl-L-histidine by human carnosinases CN1 and CN2, based on research findings. nih.govresearchgate.net A lower Km value indicates higher substrate affinity, and a higher turnover rate indicates more efficient catalysis.
This structural difference also allows anserine to act as a competitive inhibitor of carnosine degradation, as its presence in the active site can slow the breakdown of carnosine. peerj.com
Biological Distribution and Comparative Biochemistry of Beta Alanyl 3 Methyl L Histidine
Species-Specific Occurrence and Tissue Distribution
Anserine (B1665513) is predominantly found in animal tissues and is notably absent in other life forms. Its distribution within the animal kingdom is not uniform, with specific tissues in certain animal groups showing particularly high concentrations.
Anserine is a major histidine-containing dipeptide (HCD) in birds and fish. nih.gov Chicken pectoral muscle, in particular, contains remarkably high concentrations of anserine, often exceeding those of its precursor, carnosine. nih.govnih.govresearchgate.net This abundance is linked to the high buffering capacity required in these muscles. nih.gov
In various fish species, anserine is also the predominant HCD. A study of 38 aquatic species from the East China Sea found that 23 out of 26 teleost (bony fish) species contained considerable amounts of HCDs, with anserine being the major component in their skeletal muscle. researchgate.netnih.gov The concentration of anserine in fish muscle can vary widely between species; for instance, high levels are found in marlin and tuna, which corresponds to the high buffering capacity needed for their distinct activity patterns. jst.go.jpnih.gov
| Species | Tissue | Anserine Concentration (Reported Values) | Reference |
|---|---|---|---|
| Chicken (Gallus gallus domesticus) | Pectoral Muscle (Breast) | ~14.9 µmol/g; 660 mg per serving | researchgate.netresearchgate.net |
| Pacific Blue Marlin (Makaira nigricans) | White Muscle | High levels, contributes significantly to buffering capacity | nih.gov |
| Tuna | Muscle | Among the highest in marine foods | jst.go.jp |
| Rainbow Trout (Salmo gairdneri) | White Muscle | Lower than marlin, but anserine is a key buffer | nih.gov |
In mammals, the distribution of anserine is more varied. High concentrations are found in the skeletal muscle of animals like rabbits and rats. nih.gov For many years, it was believed that human tissues were devoid of endogenous anserine. nih.govumich.edu However, recent studies using highly sensitive analytical methods have overturned this view, demonstrating that anserine is present in low micromolar concentrations in both human cardiac and skeletal muscles. nih.gov The concentration in skeletal muscle is approximately 15 times higher than in cardiac muscle. nih.gov Despite its presence, anserine levels in humans are about 100 times lower than carnosine levels. nih.gov Anserine has also been detected in the brain and kidney tissues of some mammals. wikipedia.orgnih.gov
| Species | Tissue | Anserine Concentration / Finding | Reference |
|---|---|---|---|
| Human (Homo sapiens) | Skeletal Muscle | 158.1 ± 68.5 µmol/kg dry muscle | nih.gov |
| Human (Homo sapiens) | Cardiac Muscle (Ventricle) | 10.1 ± 13.4 µmol/kg dry muscle | nih.gov |
| Rat (Rattus norvegicus) | Skeletal Muscle | 2–9 mM | nih.gov |
| Rabbit (Oryctolagus cuniculus) | Skeletal Muscle | ~17 mM | nih.gov |
| Wild Boar (Sus scrofa scrofa) | Muscle | 1.38–3.82 mg/g | igbzpan.pl |
Histidine-containing dipeptides, including carnosine and anserine, are considered to be exclusive to the animal kingdom. nih.gov Extensive research has confirmed that these compounds have never been detected in plants, fungi, or other non-animal eukaryotes. nih.govnih.gov Their synthesis is dependent on enzymes and precursor pathways, such as the availability of β-alanine, which are characteristic of animal metabolism. nih.gov
Comparative Phylogenetic and Evolutionary Aspects of Histidine Dipeptide Metabolism
The synthesis of anserine is a two-step process involving two key enzymes. First, carnosine synthase (CARNS1) catalyzes the formation of carnosine from its constituent amino acids, β-alanine and L-histidine. wikipedia.orggosset.ai Subsequently, carnosine N-methyltransferase (CARNMT1) transfers a methyl group from S-adenosylmethionine to carnosine, forming anserine. nih.govuniprot.org
The evolution of these enzymes provides insight into the distribution of HCDs. The gene for carnosine N-methyltransferase in chickens was identified as histamine (B1213489) N-methyltransferase-like (HNMT-like). nih.govnih.gov Phylogenetic analysis suggests the HNMT-like gene is a paralogue of the histamine N-methyltransferase gene and that it arose from a duplication event early in deuterostome evolution; it is not found in protostomes. nih.gov
Interestingly, the HNMT-like gene is absent in mammalian genomes. nih.gov For a time, the enzyme responsible for anserine synthesis in mammals was unknown. It has since been identified as the UPF0586 protein C9orf41 homolog, which is a distinct carnosine N-methyltransferase. nih.gov This enzymatic difference explains the varied distribution and concentration of anserine between avian and mammalian species. The presence of different HCDs like carnosine, anserine, and balenine (B107396) (another methylated variant) across vertebrates points to divergent evolutionary strategies for managing physiological stress in excitable tissues. nih.govresearchgate.net
Factors Influencing Endogenous Concentrations Across Biological Systems
Endogenous anserine levels are not static and can be influenced by a range of intrinsic and extrinsic factors.
Dietary Precursors: The availability of the building blocks for anserine is a primary determinant of its concentration. The synthesis of its precursor, carnosine, is limited by the availability of β-alanine. nih.govresearchgate.net Therefore, dietary intake of β-alanine or carnosine itself can increase tissue carnosine and subsequently anserine levels. nih.govnih.gov Likewise, dietary histidine levels have been shown to directly impact both carnosine and anserine concentrations in the muscle of broilers. nih.govtandfonline.com Dietary methionine can also influence anserine levels, as it is involved in the supply of methyl groups via S-adenosylmethionine. nih.gov
Age and Sex: The effects of age and sex on anserine concentrations appear to be species-dependent. In rats, the anserine-to-carnosine ratio in skeletal muscle increases with age. umich.eduumich.edu In wild boars, anserine and carnosine concentrations were found to be higher in females than in males and generally increased with age in females. igbzpan.pl Conversely, in chickens, both anserine and carnosine content in muscle tends to decrease with aging. researchgate.net A study on human cardiac muscle found no significant association between anserine content and the donor's age or sex, though a large interindividual variability was noted. nih.gov
Other Factors: Research has indicated other potential influencing factors. In guinea pigs, strenuous exercise was shown to increase the anserine/carnosine ratio. umich.edu In rats, cortisone (B1669442) injections and reduced food intake also led to an increased ratio. umich.edu The low expression of the CARNMT1 gene and the low catalytic efficiency of the enzyme in humans are proposed as key reasons for the comparatively low levels of anserine in human muscle. nih.gov
| Factor | Effect on Anserine Levels | Context / Species | Reference |
|---|---|---|---|
| Dietary Histidine | Increased levels | Broiler Chickens | nih.gov |
| Dietary β-Alanine | Increased levels (via increased carnosine precursor) | Mice, Humans | nih.govnih.gov |
| Dietary Methionine | Increased levels | Rats | nih.gov |
| Age | Increase in ratio to carnosine (Rats); Increase with age (female Wild Boars); Decrease with age (Chickens); No association (Human cardiac muscle) | Species-dependent | researchgate.netnih.govigbzpan.plumich.edu |
| Sex | Higher in females (Wild Boars); No association (Human cardiac muscle) | Species-dependent | nih.govigbzpan.pl |
| Exercise | Increased ratio to carnosine | Guinea Pigs | umich.edu |
Molecular Mechanisms and Physiological Roles of Beta Alanyl 3 Methyl L Histidine in Biological Systems Focus on in Vitro and Animal Models
Modulation of Cellular Signaling Pathways
Beta-alanyl-3-methyl-L-histidine, also known as anserine (B1665513), is a histidine-containing dipeptide that demonstrates significant bioactivity through the modulation of key cellular signaling pathways. researchgate.net Found naturally in the skeletal muscle and brain tissues of various vertebrates, its molecular interactions are a subject of growing scientific interest. wikipedia.orgnih.gov Research, primarily using in vitro and animal models, has begun to elucidate the mechanisms by which this compound exerts its physiological effects, including its influence on enzymatic activity and cellular stress responses.
Anserine has been identified as an inhibitor of the p300 histone acetyltransferase (HAT). researchgate.net HATs are enzymes that play a crucial role in epigenetic regulation by transferring an acetyl group to histone proteins, which in turn modifies chromatin structure and gene expression. The p300 protein is a key HAT that is involved in the regulation of numerous cellular processes.
In vitro studies have demonstrated that anserine can directly inhibit the enzymatic activity of p300. researchgate.net An assay measuring the acetylation of histone H3 at lysine (B10760008) 9 (H3K9) revealed a concentration-dependent inhibition by anserine. researchgate.net The half-maximal inhibitory concentration (IC50) value for the inhibition of p300 HAT activity by anserine was determined to be 1.87 mM. researchgate.net This inhibitory action on a critical epigenetic modifier suggests a pathway through which beta-alanyl-3-methyl-L-histidine can influence gene transcription and cellular function.
Table 1: In Vitro Inhibition of p300 HAT by Anserine
| Enzyme Target | Assay | Key Finding | Source |
|---|
A novel mechanism of action for beta-alanyl-3-methyl-L-histidine involves the induction of Heat Shock Protein 70 (HSP70), which leads to the formation of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule with cytoprotective effects. researchgate.netmdpi.com This pathway highlights a complex interplay between the dipeptide and cellular stress-response systems. researchgate.net
Research conducted on various cell lines, including human proximal tubular epithelial cells (HK-2) and multiple endothelial cell lines (HUVEC, HUAEC, MCEC), has shown that anserine stimulates H2S synthesis. researchgate.netmdpi.com Crucially, this effect in endothelial cells is dependent on the presence and function of HSP70. mdpi.com In murine cardiac endothelial cells (MCEC) with a genetic knockout of HSP70, the ability of anserine to induce H2S formation was abolished. mdpi.com The effect was restored upon transfection of the cells with HSP70, confirming its essential role in this pathway. mdpi.com These findings, supported by studies in Hsp70-KO mice, demonstrate that anserine operates through an HSP70-dependent mechanism to increase H2S production, linking the dipeptide to a critical cell-protective signaling cascade. researchgate.netmdpi.com
Oxidative Stress Mitigation and Antioxidant Mechanisms
Beta-alanyl-3-methyl-L-histidine is recognized for its potent antioxidant properties, which are fundamental to its protective effects in biological systems. researchgate.netnih.gov It mitigates oxidative stress through several mechanisms, including the direct neutralization of harmful reactive molecules and the modulation of the body's endogenous antioxidant defense networks. numberanalytics.comresearchgate.net
The chemical structure of beta-alanyl-3-methyl-L-histidine, specifically the imidazole (B134444) ring of its histidine component, confers the ability to directly scavenge harmful reactive species. researchgate.net In vitro studies have confirmed that histidine and its dipeptide derivatives, including anserine, are effective at quenching reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen. researchgate.net This direct scavenging activity provides a first line of defense against oxidative damage, neutralizing these highly reactive molecules before they can harm vital cellular components like lipids, proteins, and DNA. numberanalytics.com
Beyond direct scavenging, beta-alanyl-3-methyl-L-histidine can influence the cell's own antioxidant defense systems. A central regulator of this defense is the Keap1-Nrf2 signaling pathway. nih.gov Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for degradation. nih.gov When cells are under oxidative stress, this inhibition is released, allowing Nrf2 to move to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes. nih.gov Histidine-containing dipeptides have been associated with increased expression of antioxidant enzymes, a process in which the Nrf2 pathway is a key regulator. researchgate.net By bolstering these endogenous defenses, anserine helps to maintain cellular integrity against oxidative insults.
The antioxidant activities of beta-alanyl-3-methyl-L-histidine translate to a measurable impact on the cellular redox balance and biomarkers of oxidative damage. Studies in animal models of Alzheimer's disease, a condition associated with significant oxidative stress and neuroinflammation, found that treatment with anserine diminished chronic glial neuroinflammatory reactions. nih.govnih.gov Furthermore, histidine and its dipeptides have been shown to increase the expression of key antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. researchgate.net By reducing inflammatory markers and upregulating protective enzymes, anserine helps to shift the redox balance towards a less oxidative state, mitigating the molecular damage that underlies various pathologies.
Table 3: Influence of Histidine Dipeptides on Oxidative Stress Biomarkers
| Model System | Biomarker | Observed Effect | Implication | Source |
|---|---|---|---|---|
| Alzheimer's Disease Model Mice | Glial Neuroinflammation | Diminished inflammatory reactions. | Reduction of oxidative damage in the brain. | nih.govnih.gov |
| In Vivo/In Vitro Systems | Catalase Expression | Increased | Enhancement of endogenous antioxidant defenses. | researchgate.net |
Anti-Inflammatory Regulatory Processes
The anti-inflammatory properties of beta-Alanyl-3-methyl-L-histidine, also known as anserine, have been observed in various animal models. In a mouse model of diet-induced hyperuricemia, anserine supplementation was found to alleviate renal inflammation. researchgate.net This was achieved by inhibiting the activation of the NLRP3 inflammasome and the TLR4/MyD88/NF-κB signaling pathway. researchgate.net
Further evidence of its anti-inflammatory effects comes from studies on Alzheimer's disease (AD) model mice (AβPPswe/PSEN1dE9). nih.govnih.gov In these aged mice, which exhibit memory deficits, treatment with anserine diminished chronic glial neuroinflammatory reactions. nih.gov Specifically, it suppressed the activation of astrocytes in the hippocampus, a key indicator of neuroinflammation. nih.gov This suggests that beta-Alanyl-3-methyl-L-histidine can modulate inflammatory processes within the central nervous system. nih.govnih.gov
Beta-Alanyl-3-methyl-L-histidine has demonstrated protective effects on endothelial cells and their function. nih.govnih.gov In studies using human umbilical vein endothelial cells (HUVEC), anserine ameliorated the reduction of transepithelial resistance (TER) and normalized the abundance of the tight junction protein zonula occludens-1 (ZO-1) following injury induced by methylglyoxal, a reactive carbonyl species. nih.gov
In an Alzheimer's disease animal model, anserine treatment improved the function of the neurovascular unit, which is composed of endothelial cells, pericytes, and supporting glial cells. nih.govnih.gov A key finding was the improvement of pericyte coverage on endothelial cells in the brain capillaries of these mice. nih.govnih.gov This protective effect on the structural integrity of the neurovascular unit highlights its role in modulating endothelial cell function and stability. nih.gov
Mechanisms Related to Purine (B94841) Metabolism and Urate Homeostasis
Beta-Alanyl-3-methyl-L-histidine nitrate (B79036) has been shown to directly influence uric acid production by inhibiting the enzyme xanthine (B1682287) oxidase (XO). researchgate.net XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. In an in vitro XO activity assay, anserine nitrate demonstrated a marked inhibitory effect on this enzyme. researchgate.net The study determined the half-maximal inhibitory concentration (IC50) for this interaction. researchgate.net This suggests that part of the serum urate-lowering effect of the compound is due to the inhibition of uric acid production via XO. researchgate.net
Inhibition of Xanthine Oxidase (XO) by Various Compounds
| Compound | XO Inhibition | IC50 Value (mM) |
| beta-Alanyl-3-methyl-L-histidine Nitrate | Marked Inhibition | 6.45 ± 1.57 |
| 3-Methyl-L-histidine | Weak Inhibition | Not Reported |
| Carnosine | Weak Inhibition | Not Reported |
| Beta-alanine (B559535) | No Inhibition | Not Reported |
| 1-methyl-L-histidine | No Inhibition | Not Reported |
| Sodium Nitrate | No Inhibition | Not Reported |
| Data sourced from an in vitro xanthine oxidase activity assay. researchgate.net |
In addition to its effects on uric acid synthesis, this compound also influences urate transport. researchgate.net Urate transporter 1 (URAT1), located in the renal tubules, plays a crucial role in the reabsorption of uric acid from urine back into the blood. Research using an uptake experiment showed that anserine nitrate markedly inhibited urate uptake mediated by URAT1. researchgate.net This inhibitory action on URAT1 suggests a potential mechanism for increasing uric acid excretion. researchgate.net
Emerging evidence highlights the significant role of the gut microbiota in the therapeutic effects of beta-Alanyl-3-methyl-L-histidine on hyperuricemia. researchgate.net Studies in a hyperuricemic mouse model demonstrated that the anti-hyperuricemic effect of anserine was dependent on the gut microbiota, as confirmed by experiments in germ-free mice. researchgate.net Anserine treatment was shown to reverse gut microbiota dysbiosis, repair the intestinal epithelial barrier, and increase the production of short-chain fatty acids. researchgate.net
The gut microbiome can influence systemic uric acid levels by modulating the expression of uric acid transporters and participating in purine metabolism. researchgate.netnih.gov Alterations in the gut microbiota have been linked to changes in the expression of renal transporters like URAT1 and GLUT9. researchgate.net Anserine's ability to modulate the gut microbiota appears to be a key component of its mechanism for promoting uric acid excretion and inhibiting its biosynthesis. researchgate.net The interplay between the host and intestinal microbiota is increasingly recognized as a critical factor in the pathogenesis of hyperuricemia and related inflammatory conditions like gout. frontiersin.org
Intracellular Buffering Capacity and pH Homeostasis
Beta-Alanyl-3-methyl-L-histidine, also known as anserine, is a histidine-containing dipeptide that plays a crucial role in maintaining intracellular pH homeostasis, particularly within excitable tissues like skeletal muscle. nih.govmeatscience.org Its efficacy as a physiological buffer stems from the imidazole ring of its histidine residue. The pKa value of this imidazole ring is approximately 7.04, which is very close to the neutral pH of intracellular environments. nih.govmeatscience.orgwikipedia.org This property allows it to effectively accept or donate protons, thereby resisting significant fluctuations in pH that can occur during metabolic stress, such as intense anaerobic exercise. msu.ru
During such exercise, the production of lactic acid leads to an accumulation of hydrogen ions (H+), causing a drop in intracellular pH. This acidification can inhibit key glycolytic enzymes, such as phosphofructokinase, and impair muscle contraction, leading to fatigue. msu.ru Anserine, along with similar dipeptides like carnosine, acts as a primary non-bicarbonate buffer, sequestering these excess protons and stabilizing the intramuscular pH. msu.ruresearchgate.net Studies estimate that histidine-containing dipeptides can account for 12-23% of the total pH-buffering capacity in the skeletal muscle of animals like cattle, pigs, and chickens. meatscience.org
The concentration of anserine varies significantly between species and muscle fiber types. It is found in particularly high concentrations in fast-twitch muscle fibers, which are heavily reliant on anaerobic glycolysis for energy and thus have a greater need for robust buffering capacity. meatscience.orgresearchgate.net Research has demonstrated a strong correlation between the concentration of these dipeptides in muscle tissue and the animal's capacity for anaerobic performance. msu.ruresearchgate.net Notably, anserine's buffering activity is considered superior to that of carnosine within the neutral pH range. researchgate.netnih.gov
Table 1: Comparative pKa Values of Histidine-Containing Dipeptides
| Compound | pKa of Imidazole Ring | Reference |
|---|---|---|
| Anserine (beta-Alanyl-3-methyl-L-histidine) | 7.04 | meatscience.orgwikipedia.org |
| Carnosine (beta-Alanyl-L-histidine) | 6.83 | meatscience.org |
| Histidine (free amino acid) | ~6.2 | meatscience.org |
Neuroprotective Mechanisms as Observed in Animal Models
The neurovascular unit, comprising endothelial cells, pericytes, and associated glial cells like astrocytes, is critical for maintaining brain homeostasis and proper neuronal function. nih.govresearchgate.net In animal models of Alzheimer's disease (specifically, aged AβPPswe/PSEN1dE9 mice), administration of anserine has demonstrated significant protective effects on this unit. nih.govresearchgate.net
A key finding from an 8-week treatment study in these mice was the improvement in pericyte coverage on endothelial cells within the brain. nih.govresearchgate.net Pericytes are essential for the stability and integrity of the blood-brain barrier, and their loss is a known feature of neurodegenerative diseases. By preserving this coverage, anserine helps maintain neurovascular integrity. These structural improvements were associated with a complete recovery of memory deficits in the treated Alzheimer's model mice, suggesting that protecting the neurovascular unit is a key mechanism of anserine's cognitive-enhancing effects. nih.govresearchgate.netnih.gov
Table 2: Effects of Anserine on Neurovascular Unit Integrity in Aged Alzheimer's Disease Model Mice
| Parameter | Observation in Anserine-Treated AD Model Mice | Associated Outcome | Reference |
|---|---|---|---|
| Pericyte Coverage on Endothelial Cells | Improved | Enhanced neurovascular unit stability | nih.govresearchgate.net |
| Spatial Memory | Memory deficits completely recovered | Improved cognitive function | nih.govresearchgate.net |
Chronic neuroinflammation, characterized by the sustained activation of glial cells such as microglia and astrocytes, is a major contributor to the pathology of neurodegenerative diseases. nih.govresearchgate.net Anserine has been shown to mitigate these inflammatory processes in animal models.
In studies using the AβPPswe/PSEN1dE9 mouse model of Alzheimer's disease, anserine treatment led to a significant reduction in chronic glial neuroinflammatory reactions. nih.govresearchgate.net Specifically, the levels of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) were found to be significantly lower in the hippocampus of anserine-treated mice compared to their untreated counterparts. nih.gov This suppression of key inflammatory mediators indicates that anserine can directly interfere with the neuroinflammatory cascade, thereby protecting the brain from inflammation-driven damage. nih.gov Another study investigating models of permanent focal cerebral ischemia found that while carnosine showed robust neuroprotection, anserine did not produce a statistically significant improvement in neurological scores in that specific context. nih.gov
Table 3: Effect of Anserine on Neuroinflammatory Marker in the Hippocampus of Aged Alzheimer's Disease Model Mice
| Inflammatory Marker | Effect of Anserine Treatment | Significance (p-value) | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Significantly lower levels compared to untreated AD mice | p = 0.02 | nih.gov |
Muscle Function and Performance-Related Mechanisms (as observed in animal models and in vitro)
Anserine's role in muscle function is intrinsically linked to its capacity for pH buffering. During high-intensity exercise, muscles generate ATP through anaerobic glycolysis, producing lactic acid which dissociates into lactate (B86563) and hydrogen ions (H+). msu.ru The accumulation of H+ ions lowers intracellular pH, a condition that directly contributes to muscle acidosis. This acidic environment disrupts calcium handling and inhibits the activity of crucial metabolic enzymes, thereby impairing muscle contractility and energy production. msu.ru
Anserine directly counters this process by buffering the excess H+ ions, thus helping to maintain muscle homeostasis. msu.ru This action stabilizes the intramuscular pH, allowing glycolytic pathways to continue functioning more efficiently for a longer duration. msu.ru The prevalence of anserine in fast-twitch muscle fibers, which are primarily recruited for short, powerful bursts of activity, underscores its importance in metabolic states characterized by high lactic acid production. meatscience.orgresearchgate.net By preserving a more optimal pH environment, anserine helps sustain the muscle's metabolic machinery under anaerobic stress. msu.ru
Muscle fatigue is a complex phenomenon with multiple contributing factors, one of which is the accumulation of metabolic byproducts like H+. msu.ru In experimental animal paradigms, indicators of fatigue often include a reduction in force output or a decreased time to exhaustion during forced exercise protocols (e.g., swimming or treadmill running). frontiersin.org
Cardiovascular System Modulation as Observed in Animal Models
The dipeptide beta-alanyl-3-methyl-L-histidine, commonly known as anserine, has been the subject of investigation for its potential modulatory effects on the cardiovascular system. Research utilizing in vitro and animal models has begun to elucidate its physiological roles, particularly concerning endothelial cell function, vascular permeability, and blood coagulation. These studies provide foundational knowledge on the molecular mechanisms through which this compound may exert its influence.
Impact on Endothelial Cell Function and Vascular Permeability
The endothelium is a critical regulator of vascular homeostasis, and its dysfunction is a key factor in the pathogenesis of various cardiovascular diseases. Studies in animal models suggest that beta-alanyl-3-methyl-L-histidine can positively impact endothelial cell function and integrity.
In a study involving a rat model of deep vein thrombosis (DVT), anserine demonstrated a protective effect on human umbilical vein endothelial cells (HUVECs). The research indicated that anserine treatment led to a significant reduction in the expression of the adhesion molecules P-selectin and E-selectin. nih.gov These molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. By downregulating their expression, anserine may mitigate endothelial activation and subsequent inflammatory processes. Furthermore, the study reported that anserine promoted the release of nitric oxide (NO) in HUVECs, a key signaling molecule with vasodilatory and anti-inflammatory properties. nih.govnih.gov
Another critical aspect of endothelial function is the maintenance of vascular barrier integrity. A study focusing on diabetic mice (db/db) investigated the effects of short-term anserine treatment on vascular permeability. The results showed that three intravenous injections of anserine over a week significantly improved vascular permeability by one-third in these diabetic animals. nih.govnih.govresearchgate.net This suggests a potential role for beta-alanyl-3-methyl-L-histidine in counteracting the increased vascular leakage often associated with diabetic microangiopathy. The mechanism for this may be linked to its antioxidant properties and its ability to activate intracellular defense systems under conditions of oxidative and glycative stress. nih.govnih.govresearchgate.net
Further research in a mouse model of Alzheimer's disease also pointed to the beneficial effects of anserine on the neurovascular unit, which is composed of endothelial cells, pericytes, and supporting glial cells. nih.govnih.govresearchgate.net Eight weeks of anserine treatment was found to improve pericyte coverage on endothelial cells in the brain, suggesting a stabilizing effect on the microvasculature. nih.govnih.govresearchgate.net
Table 1: Effects of Beta-Alanyl-3-methyl-L-histidine on Endothelial Cell Function Markers in Animal Models
Potential Influence on Blood Coagulation Factors
The intricate balance of pro-coagulant and anti-coagulant factors is essential for preventing both thrombosis and hemorrhage. Emerging evidence from animal studies suggests that beta-alanyl-3-methyl-L-histidine may influence this balance by modulating key coagulation factors.
In the aforementioned study on a rat model of DVT, anserine treatment was shown to significantly reduce the levels of von Willebrand factor (vWF). nih.gov vWF is a glycoprotein (B1211001) that plays a crucial role in platelet adhesion to the subendothelium and in the coagulation cascade by carrying factor VIII. By decreasing vWF levels, anserine may contribute to a reduced thrombotic potential.
The same study also investigated the impact of anserine on endogenous anticoagulant pathways. The results indicated that anserine treatment led to a decrease in the expression of thrombomodulin (THBD) and tissue factor pathway inhibitor (TFPI) genes and proteins. nih.gov Thrombomodulin is a key receptor on the endothelial surface that, upon binding thrombin, activates the protein C anticoagulant pathway. TFPI is a primary inhibitor of the tissue factor-mediated extrinsic pathway of coagulation. The observed decrease in these factors in the context of DVT alleviation by anserine suggests a complex regulatory role that warrants further investigation to fully understand the net effect on hemostasis.
Collectively, these findings suggest that beta-alanyl-3-methyl-L-histidine has a multifaceted impact on the cardiovascular system, influencing endothelial activation, vascular permeability, and the expression of key coagulation factors.
Table 2: Influence of Beta-Alanyl-3-methyl-L-histidine on Blood Coagulation Factors in a Rat Model of DVT
Advanced Analytical and Detection Methodologies for Beta Alanyl 3 Methyl L Histidine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of dipeptides like beta-alanyl-3-methyl-L-histidine, enabling their separation from complex biological samples. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications for Dipeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a widely applied method for the quantitative analysis of histidine-containing dipeptides. Various HPLC methods have been developed, often employing ion-exchange or reversed-phase columns combined with pre- or post-column derivatization to enhance detection.
For instance, a modified HPLC method with o-phthaldialdehyde (OPA) post-column derivatization has been successfully used for the quantitative detection of anserine (B1665513). researchgate.net In this approach, a mobile phase composed of acetonitrile (B52724) and 6mM hydrochloric acid with 0.48 M sodium chloride (5%:95% v/v) allows for the complete separation of anserine and related compounds. researchgate.net The post-column reaction with OPA at an elevated temperature (50°C) increases the sensitivity of detection. researchgate.net
Another approach for similar dipeptides like carnosine involves a unique method using a positively charged, anion-exchange BIST™ B+ column. sielc.com This technique relies on a mobile phase with a multi-charged negative buffer, like sulfuric acid, and a high organic solvent concentration to retain and separate the positively charged dipeptide for UV detection at 205 nm. sielc.com While developed for carnosine, this principle can be adapted for beta-alanyl-3-methyl-L-histidine analysis.
Table 1: HPLC Method Parameters for Dipeptide Analysis
| Parameter | Method 1: Post-Column Derivatization | Method 2: Anion-Exchange |
|---|---|---|
| Target Analyte | Anserine, Carnosine, L-histidine | Carnosine (adaptable for Anserine) |
| Column | Cation-exchange resin | BIST™ B+ Anion-Exchange |
| Mobile Phase | Acetonitrile/6mM HCl with 0.48M NaCl (5:95 v/v) | High organic solvent (e.g., MeCN) with Sulfuric Acid buffer |
| Detection | Fluorescence (with OPA derivatization) | UV (205 nm) |
| Key Feature | Increased sensitivity via post-column reaction. researchgate.net | Unique retention mechanism on a positively charged column. sielc.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Simultaneous Detection
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior speed, resolution, and sensitivity for the simultaneous analysis of beta-alanyl-3-methyl-L-histidine and other dipeptides. nih.gov This powerful technique overcomes the limitations of some traditional HPLC methods, where similar polarity dipeptides might not be fully separated. nih.gov
A UHPLC-MS/MS method utilizing a hydrophilic interaction chromatography (HILIC) column, such as an ACQUITY UPLC BEH AMIDE column, has been proven effective for the analysis of anserine and carnosine. nih.gov Optimization of the mobile phase, for instance, a mixture of 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% (v/v) methanoic acid and acetonitrile, is critical for achieving good peak shape and ionization efficiency. nih.gov This method allows for the determination of anserine and carnosine in a short analysis time (e.g., 18 minutes per sample) with high sensitivity, reaching limits of detection (LODs) in the nanogram per gram (ng/g) range. nih.gov The precision of this method is also high, with relative standard deviations (RSD) for intra- and inter-day precision tests being well within acceptable limits (<15%). nih.gov
Table 2: Performance of UHPLC-MS/MS Method for Anserine Detection
| Performance Metric | Reported Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.41–3.07 ng/g | nih.gov |
| Limit of Quantification (LOQ) | 0.83–5.71 ng/g | nih.gov |
| Recovery Rates | 48.53%–98.93% | nih.gov |
| Reproducibility (RSD) | < 12.63% | nih.gov |
| Analysis Time | 18 min | nih.gov |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of dipeptides. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.
Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for Dipeptide Quantification
Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of peptides and other biomolecules. americanpeptidesociety.org It generates multiply charged ions from analytes in solution, which can then be analyzed by the mass spectrometer. americanpeptidesociety.org ESI is particularly well-suited for coupling with liquid chromatography (LC).
For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique. nih.gov In an MRM experiment, a specific precursor ion (e.g., the molecular ion of beta-alanyl-3-methyl-L-histidine) is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. nih.gov This process dramatically reduces chemical noise and increases the signal-to-noise ratio, allowing for accurate quantification even in complex matrices. nih.gov The combination of UHPLC with ESI-MS/MS operating in MRM mode is a gold standard for the quantitative detection of dipeptides like anserine. nih.govnih.gov
Table 3: Example of MRM Transitions for Anserine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Anserine (β-Ala-3-methyl-His) | 411.0 | 171.1 | nih.gov |
Note: The precursor m/z value of 411.0 corresponds to the derivatized form of anserine as reported in the source. nih.gov
Pre-column/Post-column Derivatization Strategies for Enhanced Sensitivity (e.g., Dabsyl-Cl)
To enhance the sensitivity and improve the chromatographic properties of amino acids and dipeptides, derivatization strategies are often employed. Derivatization involves chemically modifying the analyte to attach a tag that has strong UV absorbance or fluorescence, or that improves ionization efficiency in mass spectrometry.
Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl) is a popular pre-column derivatization reagent for HPLC analysis. jascoinc.comselectscience.netjasco.co.uk It reacts with primary and secondary amino groups, such as those present in beta-alanyl-3-methyl-L-histidine. jasco.co.uk The resulting dabsylated dipeptides are stable and can be detected with high sensitivity using a standard UV/VIS detector. jascoinc.comselectscience.net This method allows for the separation of numerous derivatized amino acids and peptides in a single chromatographic run. jasco.co.uk
Another effective reagent is Dansyl chloride, which has been used for the comprehensive analysis of dipeptides in complex samples, significantly improving both chromatographic separation and MS detection sensitivity. nih.gov Derivatization with such agents can increase conversion rates to over 99%, ensuring reliable and sensitive quantification. nih.gov
Table 4: Comparison of Derivatization Reagents for Dipeptide Analysis
| Reagent | Full Name | Detection Method | Advantages | Reference |
|---|---|---|---|---|
| Dabsyl-Cl | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | UV/VIS | Forms stable derivatives; high sensitivity with simple detectors. jascoinc.comselectscience.net | jascoinc.comselectscience.netjasco.co.uk |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Fluorescence, MS | High reaction efficiency; improves chromatographic separation and MS sensitivity. nih.gov | nih.gov |
| OPA | o-phthaldialdehyde | Fluorescence | Used in post-column derivatization; increases detection sensitivity. researchgate.net | researchgate.net |
Electrochemical Characterization Methods for Dipeptide Properties (e.g., Differential Pulse Voltammetry)
Electrochemical methods offer an alternative approach for the characterization and determination of electroactive compounds like beta-alanyl-3-methyl-L-histidine. Differential Pulse Voltammetry (DPV) is one such technique that has been used to study the electrochemical properties of histidine dipeptides. electrochemsci.orgresearchgate.net
In a DPV study, beta-alanyl-3-methyl-L-histidine (anserine) exhibited one oxidation peak at a potential of approximately 1.18 V (at pH 6.1) at a glassy carbon electrode. electrochemsci.orgresearchgate.net This oxidation is pH-dependent and is proposed to involve the transfer of one electron and one proton. electrochemsci.orgresearchgate.net The study of the relationship between the peak current and the concentration of the dipeptide can form the basis for a quantitative analytical method. While the oxidation products can sometimes adsorb onto the electrode surface, DPV provides valuable insights into the redox properties of the dipeptide. electrochemsci.orgresearchgate.net
Table 5: Electrochemical Properties of Anserine via DPV
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) | electrochemsci.orgresearchgate.net |
| Electrode | Glassy Carbon Electrode | researchgate.net |
| Oxidation Peak Potential (at pH 6.1) | ~1.18 V | electrochemsci.org |
| Proposed Mechanism | pH-dependent, one-electron, one-proton transfer. | electrochemsci.orgresearchgate.net |
Development and Validation of Bioanalytical Methods for Biological Matrix Analysis
The accurate quantification of beta-alanyl-3-methyl-L-histidine in biological matrices such as plasma and urine is fundamental to studying its bioavailability, stability, and pharmacokinetic profile. The development and validation of sensitive bioanalytical methods are therefore essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high specificity, sensitivity, and throughput. nih.govnih.gov
A notable example is the development of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine. nih.gov This method provides the necessary precision and accuracy to measure baseline physiological concentrations and track their changes following supplementation. The validation of such methods is performed according to stringent international guidelines, assessing parameters like specificity, linearity, accuracy, precision, and stability to ensure the data is reliable and reproducible. aliribio.comresearchgate.net
The process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netyoutube.com Sample preparation, often involving protein precipitation, is critical for removing interfering components from the biological matrix. nih.gov Chromatographic conditions are then fine-tuned to achieve a clean separation of the analyte from other endogenous compounds. nih.govrsc.org
Below are tables summarizing the key aspects of a validated LC-MS/MS method for anserine analysis in human plasma, based on published research findings. nih.gov
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Description |
|---|---|
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Details on the specific column, mobile phase composition, and flow rate used for separation. |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for this compound. |
| Mass Transition | Specific precursor-to-product ion transition monitored for quantification (e.g., for Anserine). |
| Internal Standard | A stable isotope-labeled version of the analyte is often used to ensure accuracy. |
This interactive table summarizes the typical setup for an LC-MS/MS bioanalytical method.
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Finding/Result | Acceptance Criteria |
|---|---|---|
| Linearity | The method demonstrates a linear relationship between concentration and response over a specific range. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration, often found to be within a few percent. nih.gov | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements, with coefficients of variation (CV%) typically below 15%. nih.gov | ≤15% CV (≤20% at LLOQ) |
| Recovery | The efficiency of the analyte extraction process from the biological matrix. | Consistent and reproducible |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥10 youtube.com |
This interactive table outlines the standard validation results required to ensure a bioanalytical method is robust and reliable for its intended purpose. researchgate.net
Non-Targeted Metabolomics Approaches in Mechanistic Studies
Non-targeted metabolomics is a powerful hypothesis-generating approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological sample. helmholtz-munich.denih.gov This technique is instrumental in exploring the mechanisms of action and physiological roles of compounds like beta-alanyl-3-methyl-L-histidine by identifying broad metabolic changes in response to its presence or supplementation. nih.gov
In mechanistic studies, non-targeted metabolomics, typically employing high-resolution mass spectrometry (HRMS), can reveal metabolic pathways influenced by anserine. helmholtz-munich.denih.gov For instance, studies investigating the effects of histidine-containing dipeptides have used non-targeted approaches to analyze metabolite profiles in various tissues, such as muscle and liver, and biological fluids. researchgate.netmdpi.com These analyses can uncover previously unknown links between anserine and various metabolic pathways, including amino acid metabolism, energy metabolism, and antioxidant defense systems. nih.govresearchgate.net
The general workflow of a non-targeted metabolomics study involves:
Sample Collection and Preparation : Obtaining biological samples (e.g., plasma, tissue, urine) and extracting the metabolites. nih.gov
Data Acquisition : Analyzing the extracts using an analytical platform like LC-HRMS to generate complex metabolic profiles. mdpi.com
Data Processing and Analysis : Using advanced bioinformatics and statistical tools to identify features (potential metabolites) that are significantly different between experimental groups.
Biomarker Identification and Pathway Analysis : Identifying the significant features by matching their mass and fragmentation patterns to metabolic databases and mapping them to specific metabolic pathways to understand the biological impact. nih.gov
Through such approaches, beta-alanyl-3-methyl-L-histidine has been identified as a key metabolite in studies related to exercise physiology and the consumption of certain foods. nih.gov For example, non-targeted analysis of muscle tissue has shown how the homeostasis of anserine and its precursor, carnosine, is controlled by the availability of β-alanine. nih.govnih.gov These findings provide crucial insights into the broader physiological context in which anserine functions, moving beyond its known roles and suggesting new avenues for research. researchgate.net
Table 3: Compound Names Referenced
| Compound Name | Synonym(s) |
|---|---|
| beta-Alanyl-3-methyl-L-histidine | Anserine, N-beta-Alanyl-3-methyl-L-histidine |
| beta-Alanyl-L-histidine | Carnosine |
| beta-Alanine (B559535) | 3-aminopropanoic acid |
Structure Activity Relationship Studies of Beta Alanyl 3 Methyl L Histidine and Analogues
Computational and Molecular Modeling Approaches in Enzyme-Ligand Interactions
Computational and molecular modeling techniques are powerful tools for investigating the three-dimensional interactions between a ligand, such as beta-alanyl-3-methyl-L-histidine, and its target enzymes at an atomic level. These methods provide insights into binding affinities, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. Such studies are crucial for understanding the dipeptide's metabolic fate and for designing more stable and effective analogues.
A key area of focus has been the interaction of anserine (B1665513) with carnosinases, the enzymes responsible for the hydrolysis of related dipeptides like carnosine. Human serum carnosinase 1 (CN1) rapidly degrades carnosine, limiting its therapeutic efficacy. peerj.com Anserine, however, is known to be resistant to this enzymatic hydrolysis. nih.gov Molecular dynamics (MD) simulations have been employed to compare the binding of carnosine and anserine to the active site of CN1, which contains a di-zinc (Zn²⁺) core essential for catalysis. peerj.com
These modeling studies have revealed that the N-methylation on the imidazole (B134444) ring of anserine is the critical feature conferring its stability. This methyl group introduces steric hindrance, which alters the binding pose of anserine within the enzyme's active site compared to carnosine. peerj.com While both dipeptides can orient the peptide oxygen towards the catalytic zinc ions, the bulky methylated imidazole of anserine results in a variety of non-productive binding poses that retard the hydrolytic reaction. peerj.com The displacement of the Zn²⁺ pair in the active site has been shown to disrupt substrate binding, and the enzyme relies on residues from a neighboring chain to form the active site, highlighting the importance of its dimeric structure for activity. peerj.com
Further computational studies on related histidine-containing dipeptides have explored their interactions with other enzymes, such as human carbonic anhydrases (hCA). Docking simulations of carnosine derivatives with hCA II, for instance, helped to rationalize their activity as enzyme activators. nih.gov These studies propose a binding mode where the imidazole ring of the dipeptide is positioned approximately 7.5 Å from the zinc ion in the active site, a distance consistent with the established mechanism for other CA activators. nih.gov The versatility of the histidine residue, with its ability to engage in π-π stacking, cation-π, and hydrogen bond interactions, is a key determinant of its role in molecular recognition by proteins. nih.govresearchgate.net
Table 1: Comparative Molecular Docking Insights for Anserine and Carnosine with Human Carnosinase 1 (CN1) This table summarizes findings from molecular dynamics simulations, highlighting key differences in enzyme-ligand interactions.
| Feature | Carnosine (β-alanyl-L-histidine) | beta-Alanyl-3-methyl-L-histidine (Anserine) | Rationale for Difference |
| Susceptibility to Hydrolysis | High | Low / Resistant peerj.com | Anserine's methylated imidazole is bulkier, leading to non-productive binding poses. peerj.com |
| Primary Binding Pose | Favorable for catalysis, with peptide oxygen oriented towards the catalytic Zn²⁺ ions. | Multiple poses, many of which are unfavorable for hydrolysis. peerj.com | The methyl group on the imidazole ring creates steric hindrance, preventing optimal alignment. peerj.com |
| Key Interacting Residues | Interacts with residues within the dimeric active site of CN1. | Interacts with similar residues but with altered geometry due to steric hindrance. | The presence of the methyl group changes the orientation and dynamics of the ligand in the active site. |
| Role of Imidazole Ring | Unsubstituted imidazole fits well within the active site pocket. | Methylated imidazole is dehydrated and bulkier, leading to a less favorable fit. peerj.com | N-methylation is the key structural modification that confers resistance to enzymatic degradation. |
Rational Design and Synthesis of beta-Alanyl-3-methyl-L-histidine Derivatives for Mechanistic Elucidation
Rational design involves the strategic chemical modification of a lead compound to improve its properties, such as efficacy, stability, or selectivity. In the context of beta-alanyl-3-methyl-L-histidine, the goal is often to create derivatives that retain or enhance biological activity while possessing improved pharmacokinetic profiles, primarily resistance to enzymatic degradation. The synthesis of these analogues allows for systematic structure-activity relationship (SAR) studies, providing clear insights into how specific functional groups contribute to the molecule's function. mdpi.com
The primary pathway for anserine synthesis in vertebrates is the methylation of carnosine by the enzyme carnosine N-methyltransferase (CARNMT1). plos.orgnih.govhmdb.ca This natural modification provides a template for rational design, as the addition of the methyl group at the N-3 position (also referred to as N-π) of the histidine imidazole ring is a successful strategy to block hydrolysis by carnosinase. nih.gov
Research into the rational design of related compounds has provided a roadmap for creating effective derivatives. Studies on carnosine have shown that modifications at the N-terminus (the β-alanine amino group) can also confer resistance to carnosinase hydrolysis while retaining the compound's reactivity towards harmful reactive carbonyl species. mdpi.com For example, the introduction of various N-substituents on the β-alanine moiety of carnosine has been explored to modulate the nucleophilicity of the amino group and study its role in quenching toxic electrophiles. mdpi.comresearchgate.net It was found that certain modifications could generate compounds with excellent stability in human plasma without negatively affecting their desired chemical reactivity. mdpi.com
This principle can be extended to anserine. The synthesis of anserine derivatives with modifications to the β-alanine portion or the carboxylic acid group could be used to elucidate the specific roles of these functional groups in its biological activities, such as antioxidant or anti-glycation effects. The general process involves synthesizing a series of analogues where one part of the molecule is systematically changed, followed by evaluating their biological or chemical activity. researchgate.netnih.gov For instance, converting the carboxylic acid to an ester or amide, or introducing substituents on the β-alanine backbone, could reveal the importance of these groups for receptor binding or transport.
Table 2: Example of Rational Design Applied to Carnosine Analogues for Mechanistic Studies This table presents data on synthesized N-substituted carnosine derivatives to illustrate the principles of rational design that can be applied to beta-alanyl-3-methyl-L-histidine.
| Compound | N-Terminus Modification | Resistance to Carnosinase Hydrolysis | Reactivity towards HNE | Design Rationale |
| Carnosine | -H (unsubstituted) | Low | High | Parent compound |
| Derivative I | -CH₃ | High | Moderate | Introduce small alkyl group to block hydrolysis. |
| Derivative II | -CH₂CH₃ | High | Low | Increase steric hindrance at the N-terminus. |
| Derivative III | -CH₂Ph (Benzyl) | High | High | Investigate the effect of a bulky, aromatic substituent. |
| Derivative IV | -CH₂C≡CH (Propargyl) | High | High | Introduce an electron-withdrawing group to modulate amine nucleophilicity. mdpi.com |
| HNE (4-hydroxy-2-nonenal) is a reactive carbonyl species used to test the quenching ability of the derivatives. |
This systematic approach, combining targeted synthesis with functional assays, is essential for building a comprehensive SAR profile. The insights gained can guide the development of novel compounds based on the beta-alanyl-3-methyl-L-histidine scaffold with finely tuned properties for specific mechanistic investigations or potential therapeutic applications.
Perspectives and Future Directions in Beta Alanyl 3 Methyl L Histidine Research
Elucidation of Underexplored Biological Functions and Molecular Targets
Beyond its established role as a potent antioxidant and scavenger of hydroxyl radicals, emerging research is beginning to shed light on more specific and previously underexplored biological functions of beta-alanyl-3-methyl-L-histidine. targetmol.com Future investigations are aimed at moving beyond general antioxidant effects to pinpoint discrete molecular targets and cellular pathways.
A primary area of focus is its neuroprotective capacity. Studies have demonstrated that anserine (B1665513) can protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers, suggesting a role in maintaining cellular homeostasis under stress conditions. selleckchem.com This is further supported by research using animal models of Alzheimer's disease (AD), which found that anserine supplementation improved memory function by exerting a protective effect on the neurovascular unit—a complex system composed of endothelial cells, pericytes, and supporting glial cells. nih.govnih.gov In these models, anserine treatment was shown to improve pericyte coverage on endothelial cells and reduce chronic glial neuroinflammatory reactions. nih.govnih.gov This indicates that its molecular targets may include components of the neurovascular system and pathways governing neuroinflammation.
Furthermore, studies on carnosine synthase-deficient mice, which lack anserine, revealed that while the dipeptide may not be essential for basic olfactory signaling, it plays a crucial role in the long-term protection of olfactory receptor neurons during aging. nih.gov The absence of anserine and carnosine in these animals correlated with an age-dependent increase in protein carbonylation in the olfactory bulb, pointing towards a specific role in preventing oxidative protein damage that is distinct from general radical scavenging. nih.gov
Future research will likely focus on identifying the specific receptors, enzymes, and signaling cascades modulated by beta-alanyl-3-methyl-L-histidine. Investigating its influence on gene expression and protein function related to ER stress, neurovascular integrity, and glial cell activation will be critical to fully understanding its therapeutic potential.
Table 1: Underexplored Biological Functions and Molecular Targets of beta-Alanyl-3-methyl-L-histidine
| Biological Function | Key Research Findings | Potential Molecular Targets/Pathways | Supporting Evidence (Citation) |
| Neurovascular Unit Protection | Improves memory deficits in AD-model mice by enhancing pericyte coverage on endothelial cells and reducing glial neuroinflammation. | Endothelial cells, pericytes, glial cells; pathways regulating neurovascular integrity and inflammation. | nih.govnih.govglobalauthorid.com |
| Modulation of ER Stress | Protects against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers. | ER stress response pathways, chaperone proteins. | selleckchem.com |
| Neuroinflammation Control | Diminishes chronic glial neuroinflammatory reactions in the brains of aged AD-model mice. | Glial activation pathways, inflammatory cytokine signaling. | nih.gov |
| Long-Term Neuronal Protection | Provides long-term protection of olfactory receptor neurons in aging mice. | Pathways involved in preventing age-dependent protein carbonylation. | nih.gov |
| Modulation of Brain Network Connectivity | Supplementation in healthy elderly adults was associated with decreased functional connectivity in the default mode network (DMN). | Neural networks involved in cognitive functions like episodic memory. | frontiersin.org |
Application of Advanced 'Omics' Technologies (e.g., Proteomics, Transcriptomics) in Metabolic Pathway Research
The application of advanced 'omics' technologies, such as proteomics and transcriptomics, represents a significant frontier in beta-alanyl-3-methyl-L-histidine research. These powerful tools can provide a comprehensive, system-wide view of the molecular changes induced by the compound, moving beyond single-endpoint measurements to reveal complex metabolic and signaling networks.
Transcriptomics, the study of the complete set of RNA transcripts, can be employed to understand how beta-alanyl-3-methyl-L-histidine modulates gene expression. For instance, research on broilers has shown that supplementation with beta-alanine (B559535) and L-histidine, the precursors of anserine and carnosine, upregulates the mRNA expression of carnosine synthase and other enzymes related to its metabolic pathway. nih.govmdpi.com This approach could be applied in neuronal or endothelial cell models to identify genes whose expression is altered by anserine nitrate (B79036) treatment, particularly those involved in inflammation, oxidative stress, and vascular health.
Proteomics, which analyzes the entire complement of proteins, can identify the direct and indirect protein targets of beta-alanyl-3-methyl-L-histidine. In the context of neurodegenerative diseases where anserine shows promise, proteomics is a critical tool for discovering new targets and pathways. youtube.comyoutube.com A proteomics-based approach could map the changes in the proteome of brain tissue or specific cell types (e.g., astrocytes, microglia) following anserine administration. This could reveal novel biomarkers of its activity and elucidate the mechanisms behind its protective effects, such as the regulation of proteins involved in the amyloid cascade or tau pathology. youtube.com The integration of proteomics and transcriptomics—often termed 'proteogenomics'—offers a particularly powerful strategy to connect gene expression changes with their functional protein outcomes, providing a more complete picture of the compound's mechanism of action. youtube.com
Table 2: Potential Applications of 'Omics' Technologies in beta-Alanyl-3-methyl-L-histidine Research
| 'Omics' Technology | Potential Research Application | Key Questions to Address | Target Pathways for Investigation |
| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in neuronal and glial cells treated with beta-alanyl-3-methyl-L-histidine nitrate. | Which genes related to inflammation, apoptosis, and synaptic plasticity are regulated by the compound? | NF-κB signaling, ER Stress Response, Synaptic function, Antioxidant response pathways. |
| Proteomics (Mass Spectrometry) | Identify differentially expressed proteins in brain tissue or cerebrospinal fluid from animal models supplemented with anserine. | What are the direct protein binding partners? How does it alter the neuroinflammatory proteome? | Neurovascular unit proteins, Heat shock proteins, Glycation targets, Cytoskeletal proteins. |
| Metabolomics | Profile the changes in small molecule metabolites in response to supplementation. | How does anserine nitrate affect central energy metabolism and neurotransmitter profiles? | Amino acid metabolism, Krebs cycle, Pentose phosphate (B84403) pathway, Neurotransmitter synthesis. |
| Proteogenomics | Integrate transcriptomic and proteomic data to build a comprehensive model of the compound's effects. | How do observed changes in gene expression correlate with protein abundance and function? | All pathways mentioned above, with a focus on integrated network analysis. |
Development of Innovative In Vitro and In Vivo Models for Mechanistic Investigations
The development and use of innovative experimental models are crucial for conducting detailed mechanistic investigations into the actions of beta-alanyl-3-methyl-L-histidine. These models allow researchers to dissect its complex biological effects in a controlled manner, from the molecular to the organismal level.
In the realm of in vivo research, transgenic mouse models have been instrumental. The AβPPswe/PSEN1dE9 mouse model of Alzheimer's disease, for example, has been used effectively to demonstrate that anserine can recover memory deficits and protect the neurovascular unit in aged animals. nih.govnih.gov Another powerful in vivo tool is the carnosine synthase (Carns1) deficient mouse line. nih.gov By creating an organism that cannot synthesize carnosine or anserine, researchers can study the physiological consequences of their absence, thereby inferring their essential functions, such as the long-term protection of neurons. nih.gov
For in vitro studies, which allow for more controlled mechanistic experiments, researchers are moving beyond simple cell monolayers. Future directions include the use of advanced models such as:
Co-culture Systems: Growing different cell types together, for example, neurons with astrocytes and microglia, to study the intercellular signaling modulated by anserine in the context of neuroinflammation.
Organ-on-a-Chip Models: Microfluidic devices that contain living cells in a 3D arrangement to simulate the architecture and function of human organs. A "neurovascular unit-on-a-chip" could be used to precisely study anserine's effects on endothelial barrier function and its interactions with pericytes and neurons under flow conditions.
Mechanistic Modeling: Computational models can be used to simulate and predict the kinetic properties of the compound. Such models, already in use for assessing transporter activity in hepatocytes, could be adapted to predict the uptake and distribution of anserine in brain tissue, helping to bridge the gap between in vitro data and in vivo outcomes. nih.gov
These innovative models, both in vitro and in vivo, will be essential for validating molecular targets and providing a deeper understanding of how this compound exerts its biological effects.
Table 3: Innovative Research Models for Investigating beta-Alanyl-3-methyl-L-histidine
| Model Type | Specific Example | Application in Research | Key Insights Gained or Potential | Supporting Evidence (Citation) |
| In Vivo | AβPPswe/PSEN1dE9 Transgenic Mouse | Studying the therapeutic effects in an Alzheimer's disease context. | Demonstrated recovery of memory deficits and protection of the neurovascular unit. | nih.govnih.gov |
| In Vivo | Carnosine Synthase (Carns1) Knockout Mouse | Investigating the physiological role by observing the effects of its absence. | Revealed a role in long-term protection of olfactory receptor neurons and prevention of protein carbonylation. | nih.gov |
| In Vitro | Plated Cryopreserved Human Hepatocytes | Mechanistic modeling of active uptake and passive diffusion kinetics. | Potential to be adapted to study brain cell uptake and metabolism of anserine. | nih.gov |
| In Vitro | Neuronal/Glial Co-cultures | To dissect cell-specific responses and intercellular communication. | Potential to clarify the mechanism of anti-inflammatory and neuroprotective effects. | N/A |
| In Vitro | Neurovascular Unit-on-a-Chip | To model the blood-brain barrier and neurovascular interactions in a dynamic 3D environment. | Potential to precisely quantify effects on barrier integrity, inflammation, and transport. | N/A |
Q & A
Q. How can researchers mitigate nitrate degradation during sample preparation and storage?
- Prevention : Store samples at -80°C in airtight containers to minimize evaporation losses. Use acidified preservation (e.g., 0.1% HNO₃) for liquid samples. Avoid prolonged exposure to light or heat, which accelerates nitrate decomposition .
- Validation : Include quality controls (QCs) with known nitrate concentrations to monitor stability across experimental conditions .
Q. What experimental models are suitable for studying the neuroprotective effects of this compound?
- In Vivo Models : Transgenic Alzheimer’s disease (AD) mice (e.g., APPswe/PSEN1dE9 strains) fed high-fat diets (HFD) are validated for assessing spatial memory improvements via Morris Water Maze (MWM) and fear-conditioning tests .
- Outcome Measures : Quantify time spent in target quadrants (MWM), freezing behavior (fear conditioning), and biomarkers like β-amyloid plaques or inflammatory cytokines (e.g., CCL24) .
Advanced Research Questions
Q. How can contradictory data on the anti-inflammatory efficacy of this compound be resolved?
- Analysis : Investigate dose-dependent responses and interspecies variability. For example, Kaneko et al. (2017) reported reduced CCL24 in human PBMCs at 1–10 µM, while murine models may require higher doses due to metabolic differences .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control samples, focusing on NF-κB or MAPK pathways .
Q. What strategies address the instability of the nitrate moiety in long-term in vitro studies?
- Stabilization : Use nitrate donors (e.g., sodium nitroprusside) as positive controls. Monitor nitrate-to-nitrite conversion via Griess assay and adjust media pH to 7.4 to minimize spontaneous degradation .
- Alternative Approaches : Synthesize deuterated analogs or encapsulate the compound in liposomes to enhance stability .
Q. How can metabolic pathways involving this compound be mapped in mammalian systems?
- Tracer Studies : Administer ¹⁵N-labeled nitrate to track incorporation into amino acids (e.g., histidine) via LC-MS/MS. Monitor intermediates like 3-methylhistidine and β-alanine .
- Enzyme Assays : Quantify activity of nitrate reductase (NR) and nitrite reductase (NiR) in target tissues to assess metabolic flux .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing variability in nitrate concentration data?
- Data Handling : Calculate variance and standard deviation using robust methods (e.g., Excel’s STDEV.P function). Identify outliers via Grubbs’ test and validate with replicate measurements .
- Modeling : Apply linear mixed-effects models to account for batch effects or environmental variables (e.g., temperature, pH) .
Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
- Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify networks linked to neuroprotection or anti-inflammation .
- Validation : Confirm findings with CRISPR/Cas9 knockout models targeting candidate genes (e.g., CCL24 or TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
